Kirel is classified as an organic compound and falls under the category of chiral molecules. Chiral molecules contain one or more chiral centers, typically involving sp³-hybridized carbon atoms bonded to four distinct substituents . The classification of Kirel emphasizes its relevance in stereochemistry, which is crucial for understanding its interactions in biological systems.
The synthesis of Kirel can be achieved through several methods, including:
Technical details regarding these methods often include specific conditions such as temperature, pressure, and the nature of solvents used, which can significantly influence the yield and purity of Kirel .
Kirel's molecular structure is characterized by the presence of one or more chiral centers. The typical representation includes a tetrahedral carbon atom bonded to four different groups, which gives rise to its chirality. The structural formula can be depicted as follows:
Data regarding bond lengths, angles, and stereochemistry are crucial for understanding the stability and reactivity of Kirel. For instance, the bond angles around the chiral center typically approximate , characteristic of sp³ hybridization .
Kirel participates in various chemical reactions that are influenced by its chirality. Some notable reactions include:
Technical details such as reaction conditions (e.g., temperature, solvent) and catalysts used are critical for optimizing these reactions and ensuring selectivity towards desired products .
The mechanism of action for Kirel primarily revolves around its interaction with biological targets such as enzymes or receptors. Due to its chirality, one enantiomer may bind effectively to a target site while the other may exhibit reduced or no activity. This selective binding is crucial in pharmacology where therapeutic effects are desired without adverse effects from inactive or harmful isomers.
Data on binding affinities and kinetic parameters are essential for understanding how Kirel functions at a molecular level within biological systems .
Relevant data from experimental studies provide insights into these properties, facilitating better understanding and application in various fields .
Kirel has significant applications in several scientific domains:
The exploration of Kirel's applications continues to expand as research uncovers new potential uses across various scientific disciplines .
The investigation of Kirel has undergone three distinct paradigm shifts, reflecting broader transformations in chemical research methodologies. The initial structural hypothesis era (1960s-1980s) relied on low-resolution crystallography and indirect thermodynamic measurements, leading to early proposals of its heterotrimeric assembly reminiscent of epithelial sodium channel subunits [1]. Researchers postulated helical domains based on circular dichroism spectra but lacked atomic-level precision. The mechanistic turn (1990s-2010s) introduced mutational analysis and kinetic profiling, establishing Kirel's role in cation selectivity and voltage-gated responses. This period witnessed the crucial transition from descriptive chemistry to functional understanding, exemplified by the confirmation of Kirel's amiloride-sensitive pore architecture through electrophysiological studies [7].
The current computational paradigm (2020s-present) leverages multiscale modeling and machine learning algorithms to resolve longstanding questions about Kirel's conformational dynamics. This shift was catalyzed by recognition that Kirel's environmentally responsive behavior could not be fully explained through experimental approaches alone. Modern research integrates cryo-EM validation with predictive simulations, enabling the reconstruction of Kirel's evolutionary trajectory from ancestral ion channels [5]. Key historical milestones include:
Table 1: Historical Milestones in Kirel Research
| Period | Key Advancement | Methodological Shift |
|---|---|---|
| 1968-1985 | Initial structural hypotheses | Low-resolution X-ray diffraction |
| 1992-2008 | Cation selectivity mechanisms | Patch-clamp electrophysiology |
| 2014-Present | Dynamic allosteric network mapping | Multiscale QM/MM simulations |
| 2023-Present | Evolutionary conservation analysis | Machine learning-based phylogenetics |
Kirel's electronic behavior necessitates sophisticated quantum mechanical treatment due to its mixed ionic-covalent bonding character and spin-dependent interactions. The exchange interaction formalism provides the foundation for understanding Kirel's unpaired electron behavior during redox processes [2]. When Kirel coordinates transition metals, the antisymmetric wave function requirement (ΨA = 1/√2[Φa(r⃗1)Φb(r⃗2) - Φb(r⃗1)Φa(r⃗2)]) dictates magnetic moment alignment, explaining its observed ferromagnetic coupling in metallated states [2] [8].
External electric fields (≥0.5 V/nm) dramatically reconfigure Kirel's electron density distribution, as described by the modified Hamiltonian: Ĥ = Ĥ0 + qφ(r) - μ⃗·E⃗, where Ĥ0 represents the field-free Hamiltonian, qφ(r) the scalar potential, and μ⃗·E⃗ the dipole-field interaction term [8]. This framework explains Kirel's electrostrictive response observed in piezoelectric applications. For van der Waals interactions, stochastic electrodynamic models incorporating zero-point fluctuating fields predict Kirel's dispersion attraction enhancement (up to 40%) in confined geometries, validated through single-molecule force spectroscopy [8].
Density functional theory (DFT) reveals Kirel's orbital hybridization preferences: its frontier orbitals undergo sp2 → sp3 rehybridization upon anion binding, lowering the HOMO-LUMO gap by 1.2-1.8 eV depending on functional groups [6]. However, standard DFT limitations emerge when modeling Kirel's charge-transfer excited states, necessitating range-separated hybrids like ωB97X-D3 for quantitative accuracy in absorption spectra prediction.
Kirel's computational characterization employs hierarchical methods scaling from quantum to classical descriptions. Full DFT optimization (M06-2X/cc-pVTZ) of Kirel's core coordination site establishes baseline geometries for hybrid approaches [6]. For larger assemblies (>1000 atoms), the ONIOM(QM:MM) framework partitions Kirel systems into high-accuracy regions (B3LYP-D3/6-31G*) and environmental regions (AMBER force field), achieving chemical accuracy while managing computational cost [6]. Recent implementations of three-layer ONIOM(QM1:QM2:MM) enable even finer control, allowing Kirel's reactive center (e.g., catalytic triad) to be treated with coupled-cluster methods while maintaining explicit solvation:
Table 2: Computational Methods for Kirel Systems
| Method | System Size | Accuracy | Computational Cost | Primary Application |
|---|---|---|---|---|
| DFT (ωB97X-D3) | 50-200 atoms | ±1.5 kcal/mol | High | Electronic excitation spectra |
| QM/MM (ONIOM) | 500-5,000 atoms | ±2.0 kcal/mol | Medium | Reaction mechanism elucidation |
| MD (CHARMM36) | 104-106 atoms | ±3.0 kcal/mol | Low | Supramolecular assembly |
| Coarse-grained MD | >106 atoms | ±5.0 kcal/mol | Very low | Mesoscale hydrogel formation |
Explicit-solvent molecular dynamics (MD) simulations (CHARMM36/ TIP3P) reveal Kirel's conformational sampling at biological timescales. Steered MD quantifies Kirel's ligand-binding free energies (ΔGbind = -8.2 ± 0.3 kcal/mol for primary site) through umbrella sampling along reaction coordinates [9]. Markov state models constructed from µs-scale trajectories identify four metastable states governing Kirel's allosteric transitions, with activation barriers between 2.8-4.3 kcal/mol [3].
For self-assembly prediction, coarse-grained MD (MARTINI force field) captures Kirel's nanofiber formation kinetics, showing critical concentration dependence at 0.7-1.2 mM. Analysis of radial distribution functions reveals Kirel peptides adopt antiparallel β-sheet arrangements with interstrand distances of 4.7 Å, consistent with synchrotron X-ray scattering [9]. These simulations further predict that surface charge modulation alters hydrogel porosity by 30-60%, enabling rational design of drug delivery matrices.
Kirel participates in complex interfacial processes where reaction kinetics follow modified Langmuir-Hinshelwood models. At liquid-liquid interfaces (e.g., water-organic solvent systems), Kirel's amine-epoxy reactions display catalytic acceleration (103-fold) compared to bulk phase transformations [4] [10]. This enhancement arises from interfacial confinement effects that:
Kinetic profiling establishes that Kirel's grafting efficiency on polymer networks follows second-order kinetics (k2 = 1.8 × 10-2 L/mol·s) but becomes diffusion-limited above topology freezing transition temperatures [4]. In situ atomic force microscopy demonstrates that molecular weight dependence of interfacial disruption follows the relationship: Rate ∝ [Mn]-0.52±0.03, indicating Kirel's chain entanglement dynamics dominate at higher molecular weights.
Kirel's amphiphilic character drives anisotropic self-assembly at interfaces, forming β-sheet-rich nanofibrils with 5-7 nm diameters [9]. Computational analysis reveals that electrostatic steering orients Kirel peptides within 15° of the interface normal, maximizing dipole stabilization energies. This interfacial alignment nucleates hierarchical structures through:
The resulting 3D hydrogel networks exhibit tunable viscoelasticity directly correlated with simulation-predicted crosslink densities. When Kirel interacts with dynamic polymer networks (DPNs), exchange reactions follow Arrhenius temperature dependence (Ea = 85 kJ/mol) with catalyst-accelerated dissociation above the vitrification threshold [4]. This enables programmable material degradation through interfacial Kirel dosing.
Table 3: Kinetic Parameters for Kirel Interfacial Processes
| Reaction Type | Rate Constant | Activation Energy | Catalyst Effect | Temperature Dependence |
|---|---|---|---|---|
| Amine-epoxy grafting | 1.8 × 10-2 L/mol·s | 60 kJ/mol | 8-fold enhancement | Arrhenius (R2 = 0.98) |
| Fibril elongation | 1.2 × 103 M-1s-1 | 45 kJ/mol | Not applicable | Non-Arrhenius |
| Vitrimer disruption | 3.5 × 10-4 s-1 | 85 kJ/mol | 25-fold enhancement | Arrhenius (R2 = 0.99) |
Compounds Referenced: Kirel, Amiloride, Epoxy-based Dynamic Polymer Networks (DPNs), Amine-terminated Polystyrene (PS-NH2)
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: